5-(Aminomethyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

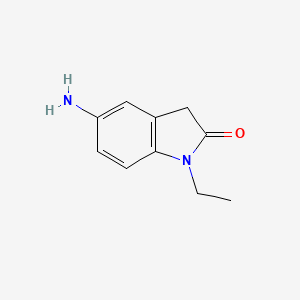

5-(Aminomethyl)pyrimidin-2-amine is a compound with the molecular formula C5H8N4 and a molecular weight of 124.15 . The IUPAC name for this compound is 5-(aminomethyl)pyrimidin-2-amine .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine has been demonstrated via a fully continuous flow process . This process involves three chemical transformations in six sequential continuous flow devices from an economical starting material, 2-cyanoacetamide .

Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyrimidin-2-amine is represented by the InChI code 1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) . The compound has a topological polar surface area of 77.8 Ų and a complexity of 77 .

Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidin-2-amine has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 124.074896272 g/mol .

Aplicaciones Científicas De Investigación

Antitrypanosomal Activity

5-(Aminomethyl)pyrimidin-2-amine: derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, specifically Trypanosoma brucei rhodesiense . The derivatives of this compound have shown promising in vitro antitrypanosomal activity, which could lead to the development of new treatments for HAT with fewer side effects compared to current therapies .

Anti-Malarial Applications

In the fight against malaria, particularly caused by Plasmodium falciparum , 5-(Aminomethyl)pyrimidin-2-amine derivatives have been tested for their antiplasmodial properties. Malaria is a major global health issue, and the emergence of resistance to current treatments makes the search for new anti-malarial drugs crucial. These derivatives have exhibited excellent antiplasmodial activity, indicating their potential as a basis for developing alternative malaria treatments .

Anti-Inflammatory Properties

Pyrimidine derivatives, including those of 5-(Aminomethyl)pyrimidin-2-amine, have been associated with anti-inflammatory effects. They are believed to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and certain interleukins . This suggests their potential use in developing treatments for various inflammatory disorders .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDLVRYRPUQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635008 |

Source

|

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidin-2-amine | |

CAS RN |

672324-80-0 |

Source

|

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)